Methyl quinolin-8-yl carbonate
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Overview
Description
Methyl quinolin-8-yl carbonate is an organic compound that incorporates the quinoline moiety, a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl quinolin-8-yl carbonate typically involves the reaction of quinolin-8-ol with methyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Quinolin-8-ol+Methyl chloroformate→Methyl quinolin-8-yl carbonate+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents like dichloromethane or toluene can facilitate the reaction by dissolving both reactants and products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolin-8-yl carbonic acid derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of quinolin-8-yl methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Quinolin-8-yl carbonic acid derivatives.
Reduction: Quinolin-8-yl methanol.
Substitution: Quinolin-8-yl derivatives with various functional groups.
Scientific Research Applications
Methyl quinolin-8-yl carbonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of methyl quinolin-8-yl carbonate involves its interaction with various molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and disrupting metal-dependent processes. This property is particularly useful in the design of enzyme inhibitors, where the compound can inhibit metalloenzymes by binding to their active sites.
Comparison with Similar Compounds
Quinolin-8-ol: A precursor to methyl quinolin-8-yl carbonate, known for its antimicrobial properties.
Quinolin-8-yl methanol:
Quinolin-8-yl carbonic acid: An oxidation product, used in the synthesis of various quinoline derivatives.
Uniqueness: this compound is unique due to its carbonate functional group, which imparts distinct reactivity compared to other quinoline derivatives. This functional group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
91137-43-8 |
---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl quinolin-8-yl carbonate |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)15-9-6-2-4-8-5-3-7-12-10(8)9/h2-7H,1H3 |
InChI Key |
LXHSKDZOYTVFBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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